4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides and a suitable base.
Thiol Group Addition: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: Various substitution reactions can occur at the allyl or isopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of various enzymes.
Medicine
Antifungal Agents: Triazole compounds are widely used as antifungal drugs.
Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Industry
Agriculture: Used as fungicides and herbicides.
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of “4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting their activity.
Interacting with Cellular Components: Disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
- Structural Features : The presence of the isopropylthienyl group may impart unique chemical and biological properties.
- Reactivity : Differences in reactivity due to the specific substituents on the triazole ring.
Properties
IUPAC Name |
3-(5-propan-2-ylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-4-5-15-11(13-14-12(15)16)9-6-10(8(2)3)17-7-9/h4,6-8H,1,5H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICEKMPAJLPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C2=NNC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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